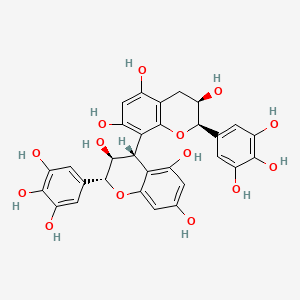

没食子儿茶素-(4α→8)-表没食子儿茶素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

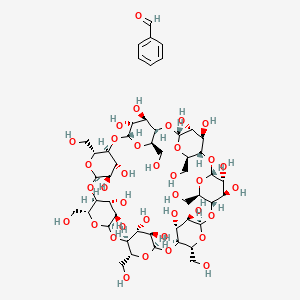

Gallocatechin-(4alpha->8)-epicatechin is a proanthocyanidin consisting of (+)-gallocatechin and (-)-epicatechin units joined by a (4alpha->8)-linkage . It has a role as a metabolite and is a hydroxyflavan, a proanthocyanidin, a polyphenol, and a biflavonoid . It is functionally related to a (+)-gallocatechin and a (-)-epicatechin . This compound is a natural product found in Camellia sinensis, Vicia faba, and Croton lechleri .

Molecular Structure Analysis

The molecular formula of Gallocatechin-(4alpha->8)-epicatechin is C30H26O13 . The molecular weight is 594.5 g/mol . The IUPAC name is (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol .科学研究应用

分离和表征

传统医学中的没食子儿茶素-(4α→8)-表没食子儿茶素:这种化合物在非洲传统医学中用于治疗胃肠道和妇科疾病的植物 Bridelia ferruginea 的茎皮中被发现。其结构是使用先进的核磁共振技术阐明的(Bruyne 等人,1997)。

蚕豆的化学研究:没食子儿茶素-(4α→8)-表没食子儿茶素从蚕豆的种皮中分离出来,并使用光谱方法对其进行表征。还评估了它的胰蛋白酶抑制活性,表明了潜在的治疗应用(Helsper 等人,1993)。

传统医学中的多酚类化合物:这种化合物存在于 Croton lechleri 的血红色树液中,是传统医药制剂中的重要成分,显示出各种治疗用途的潜力(Cai 等人,1991)。

生物活性

对骨代谢的影响:没食子儿茶素-(4α→8)-表没食子儿茶素与其他儿茶素一起,对骨代谢显示出有希望的影响,表明其在促进成骨细胞活性和抑制破骨细胞分化中的作用(Ko 等人,2009)。

中药中的原花青素低聚物:这种化合物与其他原花青素一起,从中药中的关键植物麻黄中分离出来。这些化合物表现出抗菌活性,突出了它们的潜在治疗价值(Zang 等人,2013)。

抗炎和抗菌特性:没食子儿茶素-(4α→8)-表没食子儿茶素及其相关化合物存在于黑加仑叶中,显示出抗炎特性,这可能有利于治疗各种炎症性疾病(Tits 等人,1992)。

抑制生长因子诱导的信号传导:该化合物被证明可以抑制血管内皮生长因子诱导的人内皮细胞中的细胞内信号传导和有丝分裂,表明在癌症治疗中的潜在应用(Neuhaus 等人,2004)。

属性

IUPAC Name |

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-MMKMIGCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331905 |

Source

|

| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68964-95-4 |

Source

|

| Record name | Prodelphinidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68964-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research mentions that Gallocatechin-(4α->8)-epigallocatechin (referred to as compound 8 in the study) exhibits superoxide anion radical scavenging activity. What structural characteristics contribute to this activity?

A1: The study by [] suggests that the presence of a pyrogallol-type B-ring in Gallocatechin-(4α->8)-epigallocatechin plays a role in its superoxide anion radical scavenging activity. Additionally, electron-withdrawing substituents like carbonyl and ketal carbons, as well as intramolecular hydrogen bonding, appear to enhance this scavenging activity. These structural features contribute to the compound's ability to counteract the autoxidation reaction and effectively scavenge superoxide anion radicals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)